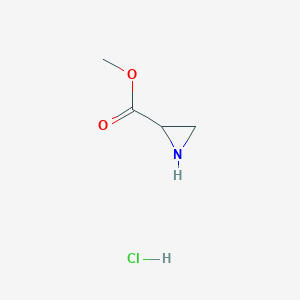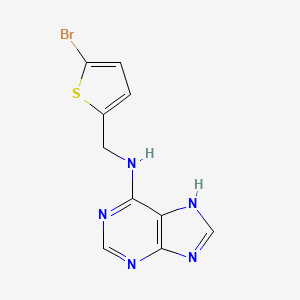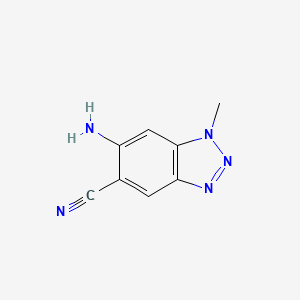![molecular formula C25H16Fe2N6O16S2-2 B14791580 Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” is a complex iron compound characterized by its intricate structure involving multiple hydroxy, nitro, and sulfonato groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of complex iron compounds typically involves the coordination of iron ions with organic ligands under controlled conditions. The specific synthetic route for this compound would likely involve:
Ligand Preparation: Synthesizing the organic ligands with hydroxy, nitro, and sulfonato groups.
Coordination Reaction: Reacting the ligands with iron salts (e.g., iron(III) chloride) in a suitable solvent (e.g., water or ethanol) under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron salts.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Complex iron compounds can undergo various types of reactions, including:
Oxidation-Reduction: Iron can change its oxidation state, leading to redox reactions.
Substitution: Ligands in the complex can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of iron(III) complexes, while reduction could yield iron(II) complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Complex iron compounds can act as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology
Enzyme Models: Studying these compounds can provide insights into the functioning of iron-containing enzymes in biological systems.
Medicine
Drug Development: Investigating the potential of these compounds as therapeutic agents, particularly in targeting specific biochemical pathways.
Industry
Dyes and Pigments: Using these compounds in the formulation of dyes and pigments due to their vibrant colors and stability.
Mecanismo De Acción
The mechanism by which complex iron compounds exert their effects often involves:
Coordination Chemistry: The interaction of iron ions with ligands, affecting the electronic and structural properties of the compound.
Molecular Targets: Binding to specific molecules or ions, influencing their reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) Sulfate: Another iron compound with different ligands.
Iron(II) Chloride: A simpler iron compound with chloride ligands.
Uniqueness
The uniqueness of “Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” lies in its complex structure and the presence of multiple functional groups, which can impart unique chemical and physical properties.
Propiedades
Fórmula molecular |
C25H16Fe2N6O16S2-2 |
|---|---|
Peso molecular |
832.2 g/mol |
Nombre IUPAC |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-4-sulfonatophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxy-6-nitrobenzenesulfonate;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-17-8-19(34)14(28-26-12-2-4-21(48(42,43)44)22(23(12)36)31(40)41)6-10(17)5-11-7-15(20(35)9-18(11)33)29-27-13-1-3-16(30(38)39)25(24(13)37)49(45,46)47;;/h1-4,6-9,32-37H,5H2,(H,42,43,44)(H,45,46,47);;/p-2 |
Clave InChI |
NYOJGVZUBVCIDT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)O)O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)

![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)




![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
